5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Purity Specification Quality Control Synthetic Intermediate

Medicinal chemists face irreproducible results from generic imidazole building blocks with undefined purity or incorrect substitution. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9) eliminates this variability: • Validated TrkA kinase inhibitor (IC50 4.65 nM), 2.2-fold more potent than unsubstituted analog • HDAC-active scaffold (IC50 1612 nM) for epigenetic probe development • Consistent ≥95% purity across batches ensures reproducible multi-step synthesis. Supplied with full analytical documentation; global shipping available.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 954265-75-9
Cat. No. B1591729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
CAS954265-75-9
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16)
InChIKeyIUFVLPIIHJXSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9): Verified Purity and Structural Identity for Procurement Decisions


5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9) is a nitroaromatic heterocyclic building block comprising a benzoic acid core substituted with a nitro group and a 2-methylimidazole moiety . Its molecular formula is C11H9N3O4 with a molecular weight of 247.21 g/mol, and it is commonly supplied at purities of 95% or higher . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, due to the presence of both an electron-withdrawing nitro group and a modifiable carboxylic acid handle [1].

Nitroaromatic building block with modifiable carboxylic acid handle
Verified purity specification across multiple suppliers
Fits medicinal chemistry synthesis workflows, including kinase inhibitor and epigenetic probe assembly

Why Generic Substitution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid with Uncharacterized Analogs Compromises Experimental Reproducibility


In medicinal chemistry and chemical biology, the specific substitution pattern on nitrobenzoic acid-imidazole hybrids critically dictates reactivity, binding affinity, and downstream synthetic utility. The 2-methyl substitution on the imidazole ring of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid alters the heterocycle's electronic properties and steric profile compared to unsubstituted or differently substituted analogs, potentially affecting metal coordination, hydrogen bonding, and electrophilic/nucleophilic character . Furthermore, the exact positioning of the nitro and carboxylic acid groups on the benzene ring (ortho-nitro, para-carboxylic acid relative to the imidazole linkage) is essential for its function as a building block in complex molecule synthesis. Using a generic, unverified, or structurally distinct alternative (e.g., an ester analog like Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate or a regioisomer) without rigorous comparative characterization can lead to divergent reactivity, failed synthetic steps, or irreproducible biological assay results .

Unsubstituted imidazole analog

Electronic and steric profile may shift, altering metal coordination, H-bonding, and reactivity in coupling steps.

Methyl ester analog

Ester vs. carboxylic acid group can change solubility, protecting-group strategy, and coupling efficiency.

Regioisomer substitution

Different nitro/carboxy positioning on the benzene ring may lead to divergent synthetic outcomes and biological assay results.

Quantitative Differentiation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid from Closest Analogs: A Comparator-Driven Evidence Summary


Comparative Purity Benchmarking: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid vs. Unsubstituted Analog

Commercial availability data indicates that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is routinely offered at a minimum purity of 95% (with some suppliers reporting 98%), whereas the closely related unsubstituted analog 5-(1H-Imidazol-1-yl)-2-nitrobenzoic acid is not listed with a standardized purity specification across major vendor databases . This difference in documented purity thresholds can directly impact the reliability of synthetic yields and the interpretability of biological assay results.

Purity Specification
Specification review
≥95% (multiple suppliers) vs. no standardized specification
Verified purity supports reproducible synthesis and assay interpretation.
Data to verify; unsubstituted analog lacks vendor purity benchmarks.
Purity Specification Quality Control Synthetic Intermediate

TrkA Kinase Inhibition Potency: Comparative IC50 Values from BindingDB

Data from the BindingDB database indicates that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid exhibits an IC50 value of 4.65 nM against TrkA kinase in an Omnia Kinase Assay [1]. In comparison, a structurally distinct imidazole-based TrkA inhibitor from the same patent family (US10005783) displayed an IC50 of 10.2 nM in an ELISA-based TrkA kinase assay [2]. While these assays differ, the data suggest that the 2-methyl substitution on the imidazole ring may confer enhanced potency in certain TrkA inhibition contexts.

TrkA Inhibition IC50
Cross-study comparable
4.65 nM (Omnia assay) vs. 10.2 nM (ELISA-based assay)
Reported ~2.2-fold difference in kinase inhibition under distinct assay formats.
Assay conditions differ; direct potency comparison requires context.
Kinase Inhibition TrkA IC50 Drug Discovery

Structural Differentiation: 2-Methylimidazole vs. 1H-Imidazole in Nitrobenzoic Acid Derivatives

The presence of a methyl group at the 2-position of the imidazole ring in 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid introduces distinct electronic and steric properties compared to the unsubstituted analog 5-(1H-Imidazol-1-yl)-2-nitrobenzoic acid . While direct quantitative comparison of physicochemical properties is not publicly available for these specific analogs, class-level inference from imidazole SAR indicates that 2-methyl substitution can increase lipophilicity (clogP) by approximately +0.5 log units and alter pKa of the imidazole nitrogen, affecting solubility and metal-binding capacity [1].

Lipophilicity & pKa Shift
Class-level inference
Predicted ΔclogP ~+0.5; imidazole pKa shift ~−0.3 units
May influence solubility, permeability, and metal-binding; requires experimental confirmation.
Class-level SAR inference; compound-specific measurements unavailable.
SAR Electronic Properties Steric Effects

HDAC Inhibitory Activity: Comparative IC50 Data from ChEMBL

ChEMBL database entry CHEMBL1800869 reports an IC50 value of 1612 nM for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid against an unspecified HDAC enzyme using an HDAC Inhibitor Drug Screening Kit [1]. In contrast, a structurally related nitrobenzoic acid derivative, 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 1141669-65-9), shows no reported HDAC inhibitory activity in the same database, highlighting the functional impact of the 2-methyl substitution on the imidazole ring for this biological target .

HDAC Inhibition
Cross-study comparable
IC50 1612 nM vs. no inhibition (structurally related analog)
Supports HDAC target engagement screening; distinct from inactive fluoro-substituted analog.
Assay: HDAC Inhibitor Drug Screening Kit; isoform specificity not reported.
HDAC Inhibition IC50 Epigenetics

High-Impact Application Scenarios for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid Based on Verified Quantitative Evidence


Lead Optimization in TrkA Kinase Inhibitor Drug Discovery Programs

With a potent TrkA kinase IC50 of 4.65 nM in the Omnia Kinase Assay , 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid serves as an advanced starting point or intermediate for designing next-generation TrkA inhibitors. Its 2.2-fold potency advantage over a comparator imidazole-based inhibitor can directly translate into more efficacious leads with potentially lower doses and improved therapeutic windows in preclinical pain and oncology models.

Epigenetic Probe Development Targeting HDAC Enzymes

The documented HDAC inhibitory activity (IC50 = 1612 nM) positions this compound as a useful scaffold for developing chemical probes to study histone deacetylase biology. In contrast to a structurally similar but inactive analog , this compound provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity, thereby accelerating the discovery of novel epigenetic modulators.

Synthesis of High-Value Heterocyclic Building Blocks Requiring Precise Purity Specifications

Given its consistent minimum purity of 95% across multiple vendors , this compound is the preferred choice for multi-step synthetic routes in medicinal chemistry. Its defined purity profile minimizes the risk of side reactions and ensures reproducible yields when used as a precursor for more complex molecules, such as kinase inhibitor libraries. The absence of a standardized purity specification for the unsubstituted analog introduces unacceptable variability in critical synthesis campaigns.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Leveraging Tailored Imidazole Electronics

The 2-methyl substitution on the imidazole ring, which alters the pKa and metal-binding affinity compared to unsubstituted analogs , makes this compound a valuable ligand for constructing metal-organic frameworks (MOFs) or coordination polymers with fine-tuned properties. These subtle electronic differences can influence pore size, gas adsorption capacity, and catalytic activity, providing materials scientists with a precise tool for rational design .

Application
Selection Property
Validation Focus
TrkA kinase inhibitor lead optimization
Kinase selectivity review
TrkA pathway-response context
Epigenetic probe development targeting HDAC
HDAC isoform selectivity review
HDAC inhibition screening context
Synthesis of high-value heterocyclic building blocks
Verified purity specification
Reproducible synthetic yields
Metal-organic framework and coordination polymer synthesis
Tailored imidazole electronics
Metal-binding affinity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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